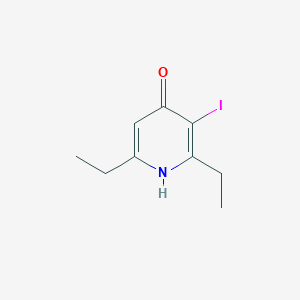

2,6-diethyl-3-iodo-4(1H)-pyridone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12INO |

|---|---|

Molecular Weight |

277.10 g/mol |

IUPAC Name |

2,6-diethyl-3-iodo-1H-pyridin-4-one |

InChI |

InChI=1S/C9H12INO/c1-3-6-5-8(12)9(10)7(4-2)11-6/h5H,3-4H2,1-2H3,(H,11,12) |

InChI Key |

QWEZELOTQLRGEO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=O)C(=C(N1)CC)I |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,6-Diethyl-3-iodo-4(1H)-pyridone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2,6-diethyl-3-iodo-4(1H)-pyridone, a substituted pyridone scaffold of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis for this specific molecule, this document outlines a robust, two-step approach based on well-established chemical transformations for analogous structures. The synthesis involves the initial preparation of the 2,6-diethyl-4(1H)-pyridone precursor, followed by regioselective iodination.

Overall Synthetic Scheme

The proposed synthesis proceeds in two key stages:

-

Step 1: Synthesis of 2,6-Diethyl-4(1H)-pyridone. This precursor is synthesized via the self-condensation of propanoic anhydride, followed by cyclization and reaction with an ammonia source. This method is analogous to the preparation of related 2,6-dialkyl-pyrones and their subsequent conversion to pyridones.

-

Step 2: Iodination of 2,6-Diethyl-4(1H)-pyridone. The pyridone precursor undergoes a direct C-H iodination at the C3 position using molecular iodine in the presence of an oxidizing agent. The electron-rich nature of the 4-pyridone ring directs the electrophilic substitution to the 3- and 5-positions.

Logical Workflow of the Synthesis

The logical flow of the synthetic process is illustrated below, from starting materials to the final product.

Caption: Overall workflow for the synthesis of the target compound.

Step 1: Synthesis of 2,6-Diethyl-4(1H)-pyridone

The synthesis of the pyridone precursor is achieved through the conversion of the corresponding 2,6-diethyl-4-pyrone. The pyrone itself can be formed from the self-condensation of propanoic anhydride.

Experimental Protocol: Synthesis of 2,6-Diethyl-4-pyrone

This protocol is adapted from analogous syntheses of 2,6-dialkyl-4-pyrones.

-

To a suitable reaction vessel, add polyphosphoric acid (PPA).

-

Heat the PPA to approximately 100-120 °C with vigorous mechanical stirring.

-

Slowly add propanoic anhydride dropwise to the hot PPA over a period of 1-2 hours. The reaction is exothermic and care should be taken to control the temperature.

-

After the addition is complete, continue to heat the mixture at 130-140 °C for an additional 2-3 hours.

-

Allow the reaction mixture to cool to below 100 °C and then carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,6-diethyl-4-pyrone.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Protocol: Conversion to 2,6-Diethyl-4(1H)-pyridone

-

Dissolve the purified 2,6-diethyl-4-pyrone in a suitable solvent such as ethanol in a pressure vessel.

-

Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution until saturation, or add an aqueous solution of ammonium hydroxide (28-30%).

-

Seal the vessel and heat the mixture to 100-120 °C for 4-6 hours.

-

After cooling to room temperature, vent the vessel carefully.

-

Remove the solvent under reduced pressure.

-

The resulting solid residue is the crude 2,6-diethyl-4(1H)-pyridone.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the purified product.

Quantitative Data for Step 1 (Analogous Reactions)

| Parameter | Value (Analogous Syntheses) |

| Pyrone Synthesis | |

| Reactant Ratio (Acid Anhydride:PPA) | 1 : 10 (w/w) |

| Reaction Temperature | 130-140 °C |

| Reaction Time | 2-3 hours |

| Typical Yield | 40-60% |

| Pyridone Formation | |

| Reaction Temperature | 100-120 °C |

| Reaction Time | 4-6 hours |

| Typical Yield | 60-85%[1][2] |

Step 2: Iodination of 2,6-Diethyl-4(1H)-pyridone

This step involves the direct, regioselective iodination of the pyridone precursor at the electron-rich C3 position. Due to the symmetrical nature of the precursor, mono-iodination at C3 or C5 results in the same product. A radical-based C-H iodination is an effective method.

Signaling Pathway for Iodination

The proposed mechanism for the radical iodination involves the generation of an iodine radical, which then reacts with the pyridone ring.

Caption: Proposed radical pathway for the C-H iodination of the pyridone.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general method for radical iodination of pyridones.[3][4]

-

In a reaction vial, combine 2,6-diethyl-4(1H)-pyridone (1.0 equiv), sodium iodide (NaI, 3.0 equiv), and potassium persulfate (K₂S₂O₈, 2.0 equiv).

-

Add a suitable solvent, such as dichloroethane (DCE) or a mixture of acetonitrile and water.

-

Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench by adding an aqueous solution of sodium thiosulfate to reduce any remaining iodine.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to isolate this compound.

Quantitative Data for Step 2 (Analogous Reactions)

| Parameter | Value | Reference |

| Reactant Ratios | ||

| Pyridone | 1.0 equiv | [3] |

| Sodium Iodide (NaI) | 3.0 equiv | [3] |

| Potassium Persulfate (K₂S₂O₈) | 2.0 equiv | [3] |

| Reaction Conditions | ||

| Temperature | 80-130 °C | [3][5] |

| Reaction Time | 12-24 hours | [3] |

| Solvent | Dichloroethane (DCE) | [5] |

| Product | ||

| Typical Yield (for similar pyridones) | 50-70% | [3] |

Conclusion

References

An In-depth Technical Guide on the Core Chemical Properties of 2,6-diethyl-3-iodo-4(1H)-pyridone

Introduction

Substituted 4(1H)-pyridones are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their unique electronic and structural features make them versatile scaffolds for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and a hypothesized biological significance of the novel compound, 2,6-diethyl-3-iodo-4(1H)-pyridone. The introduction of diethyl groups at the 2 and 6 positions, combined with an iodine atom at the 3 position, is anticipated to confer specific steric and electronic properties that could lead to unique reactivity and biological activity.

Predicted Physicochemical and Spectroscopic Properties

The chemical properties of this compound have been predicted based on the known data of similar substituted pyridones. These properties are summarized in the tables below.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C9H12INO |

| Molecular Weight | 277.10 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 180-190 °C |

| Boiling Point | > 300 °C (with decomposition) |

| Solubility | Soluble in DMSO, DMF, and hot alcohols; sparingly soluble in water and nonpolar solvents. |

| pKa | ~3-4 (for the pyridinium ion) |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| 1H NMR (400 MHz, DMSO-d6) | δ 11.5-12.5 (s, 1H, NH), 7.8-8.0 (s, 1H, H-5), 2.5-2.7 (q, 4H, 2 x CH2), 1.1-1.3 (t, 6H, 2 x CH3) |

| 13C NMR (100 MHz, DMSO-d6) | δ 175-180 (C=O), 150-155 (C-2, C-6), 140-145 (C-5), 90-95 (C-3), 20-25 (CH2), 12-15 (CH3) |

| IR (KBr, cm-1) | 3200-3400 (N-H stretch), 2900-3000 (C-H stretch), 1640-1660 (C=O stretch), 1550-1580 (C=C stretch) |

| Mass Spectrometry (ESI+) | m/z 278.0 [M+H]+ |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves a two-step process: the synthesis of the 2,6-diethyl-4(1H)-pyridone precursor followed by its regioselective iodination.

Synthesis of 2,6-diethyl-4(1H)-pyridone

The synthesis of the dialkylpyridone precursor can be achieved via a condensation reaction.

Experimental Protocol:

-

To a solution of sodium ethoxide (2.1 eq) in anhydrous ethanol, add diethyl malonate (1.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl propionylacetate (2.0 eq) dropwise to the reaction mixture.

-

Reflux the resulting solution for 48 hours.

-

Cool the reaction to room temperature and acidify with concentrated HCl to pH 4-5.

-

The precipitated product is filtered, washed with cold ethanol, and dried under vacuum to yield 2,6-diethyl-4-hydroxypyridine, which exists in tautomeric equilibrium with 2,6-diethyl-4(1H)-pyridone.

Iodination of 2,6-diethyl-4(1H)-pyridone

The iodination is proposed to occur at the C-3 position due to the directing effects of the carbonyl and amino groups.

Experimental Protocol:

-

Dissolve 2,6-diethyl-4(1H)-pyridone (1.0 eq) in a mixture of acetic acid and water.

-

Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.

-

Extract the product with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Mandatory Visualizations

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Hypothesized Biological Signaling Pathway

Given that many substituted pyridones exhibit inhibitory activity against various enzymes, it is hypothesized that this compound may act as a kinase inhibitor. The following diagram illustrates a hypothetical signaling pathway where the compound inhibits a key kinase involved in a cancer cell proliferation pathway.

Caption: Hypothesized inhibition of the MEK/ERK signaling pathway.

Conclusion

While experimental data for this compound is currently lacking, this technical guide provides a robust theoretical framework for its synthesis, characterization, and potential biological application. The proposed synthetic route is based on well-established chemical transformations for pyridone synthesis and halogenation. The predicted physicochemical and spectroscopic data offer a baseline for the identification and characterization of this novel compound. The hypothesized role as a kinase inhibitor provides a starting point for future biological evaluation. Further experimental investigation is warranted to validate these predictions and fully elucidate the chemical and biological profile of this compound.

Technical Guide: Spectroscopic and Synthetic Profile of 2,6-diethyl-3-iodo-4(1H)-pyridone

Introduction

4(1H)-pyridone and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of various substituents onto the pyridone core allows for the fine-tuning of their physicochemical properties and pharmacological profiles. This guide focuses on the synthesis and spectroscopic characterization of a specific derivative, 2,6-diethyl-3-iodo-4(1H)-pyridone. The presence of diethyl groups at the 2 and 6 positions, along with an iodine atom at the 3 position, is expected to modulate the lipophilicity, electronic distribution, and potential for further functionalization of the molecule.

Proposed Synthesis

The synthesis of this compound can be envisioned as a two-step process: first, the construction of the 2,6-diethyl-4(1H)-pyridone core, followed by regioselective iodination at the 3-position.

Experimental Protocol: Synthesis of 2,6-diethyl-4(1H)-pyridone

This procedure is adapted from general methods for the synthesis of 2,6-disubstituted-4(1H)-pyridones.

Materials:

-

Ethyl propionylacetate

-

Ammonia solution (28-30%)

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of ethyl propionylacetate (1 equivalent) in ethanol in a round-bottom flask, an excess of concentrated aqueous ammonia (5-10 equivalents) is added.

-

The reaction mixture is heated at reflux with stirring for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the ethanol and excess ammonia are removed under reduced pressure using a rotary evaporator.

-

The resulting residue is dissolved in water and acidified to pH 2-3 with concentrated hydrochloric acid.

-

The aqueous solution is then washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is basified to pH 8-9 with a solution of sodium hydroxide.

-

The product is extracted from the aqueous layer with diethyl ether (3 x 50 mL).

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2,6-diethyl-4(1H)-pyridone.

-

The crude product can be further purified by recrystallization or column chromatography.

Experimental Protocol: Iodination of 2,6-diethyl-4(1H)-pyridone

This protocol is based on a radical-based direct C-H iodination method for pyridones.

Materials:

-

2,6-diethyl-4(1H)-pyridone

-

Iodine (I₂)

-

Potassium persulfate (K₂S₂O₈)

-

Acetonitrile

-

Water

-

Sodium thiosulfate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, 2,6-diethyl-4(1H)-pyridone (1 equivalent), iodine (1.2 equivalents), and potassium persulfate (2 equivalents) are dissolved in a mixture of acetonitrile and water (e.g., 1:1 v/v).

-

The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a period of 12-24 hours, with reaction progress monitored by TLC.

-

After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

The mixture is then extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, this compound, is purified by column chromatography on silica gel.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. The data for the precursor, 2,6-diethyl-4(1H)-pyridone, is based on experimental values for the closely related 2,6-dimethyl-4(1H)-pyridone. Predicted data for the target molecule is derived from these values and known substituent effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 2,6-diethyl-4(1H)-pyridone (Predicted) | ~1.2 | t | 6H | -CH₂CH₃ |

| ~2.5 | q | 4H | -CH₂ CH₃ | |

| ~6.0 | s | 2H | H-3, H-5 | |

| ~11.5 (broad) | s | 1H | N-H | |

| This compound (Predicted) | ~1.3 | t | 3H | 6-CH₂CH₃ |

| ~1.4 | t | 3H | 2-CH₂CH₃ | |

| ~2.6 | q | 2H | 6-CH₂ CH₃ | |

| ~2.8 | q | 2H | 2-CH₂ CH₃ | |

| ~6.2 | s | 1H | H-5 | |

| ~11.8 (broad) | s | 1H | N-H |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Compound | Chemical Shift (δ, ppm) | Assignment |

| 2,6-diethyl-4(1H)-pyridone (Predicted) | ~13 | -CH₂CH₃ |

| ~28 | -CH₂ CH₃ | |

| ~110 | C-3, C-5 | |

| ~155 | C-2, C-6 | |

| ~178 | C-4 (C=O) | |

| This compound (Predicted) | ~12 | 6-CH₂CH₃ |

| ~14 | 2-CH₂CH₃ | |

| ~29 | 6-CH₂ CH₃ | |

| ~32 | 2-CH₂ CH₃ | |

| ~95 | C-3 (C-I) | |

| ~112 | C-5 | |

| ~156 | C-6 | |

| ~158 | C-2 | |

| ~176 | C-4 (C=O) |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm⁻¹)

| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2,6-diethyl-4(1H)-pyridone (Predicted) | ~3400-3200 (broad) | N-H stretch |

| ~2970-2850 | C-H stretch (aliphatic) | |

| ~1640 | C=O stretch (amide) | |

| ~1580 | C=C stretch (ring) | |

| This compound (Predicted) | ~3400-3200 (broad) | N-H stretch |

| ~2970-2850 | C-H stretch (aliphatic) | |

| ~1635 | C=O stretch (amide) | |

| ~1570 | C=C stretch (ring) | |

| ~500-600 | C-I stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| Compound | Ionization Mode | [M]+ or [M+H]⁺ (m/z) | Key Fragmentation Peaks (Predicted) |

| 2,6-diethyl-4(1H)-pyridone | ESI+ | 152.1070 | 137 ([M-CH₃]⁺), 123 ([M-C₂H₅]⁺) |

| This compound | ESI+ | 277.9931 | 250 ([M-C₂H₅]⁺), 151 ([M-I]⁺), 123 ([M-I-C₂H₄]⁺) |

Experimental Workflow and Signaling Pathways

The overall workflow for the synthesis and characterization of this compound is depicted below.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the synthesis and spectroscopic characterization of this compound. The proposed two-step synthesis is based on well-established chemical transformations. The tabulated spectroscopic data, derived from a closely related known compound and established principles, offers a valuable reference for the identification and characterization of this novel compound. It is anticipated that this information will facilitate further research and development of new 4(1H)-pyridone derivatives with potential therapeutic applications. Experimental validation of the proposed synthesis and spectroscopic data is highly encouraged.

A Technical Guide to the Biological Activity of Substituted 4-Pyridones

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-pyridone (or 4-pyridinone) scaffold is a six-membered heterocyclic ring that has garnered significant attention in medicinal chemistry. As a privileged structure, its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2] The versatility of the 4-pyridone core, which can be readily functionalized at multiple positions, allows for the fine-tuning of its physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the diverse biological activities of substituted 4-pyridones, details the experimental protocols used for their evaluation, and visualizes key mechanisms of action.

Anticancer Activity

Substituted 4-pyridones have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of human tumor cell lines.[3][4] Their mechanisms of action are often centered on the inhibition of key signaling pathways that are dysregulated in cancer, such as those mediated by protein kinases.

Mechanism of Action: Kinase Inhibition

A primary anticancer mechanism for many 4-pyridone derivatives is the inhibition of protein tyrosine kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.[5] One such critical target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] Upon binding its ligand (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades like the PLCγ-PKC-MAPK pathway, which ultimately promotes endothelial cell proliferation and angiogenesis—a process vital for tumor growth and metastasis.[6][7][8] Substituted 4-pyridones can act as competitive inhibitors, blocking the ATP-binding site of the kinase domain and preventing this signaling cascade.

Caption: VEGFR-2 signaling pathway inhibition by a 4-pyridone derivative.

Quantitative Data: In Vitro Cytotoxicity

The antitumor potential of 4-pyridone derivatives is quantified by their ability to inhibit the growth of cancer cell lines. One derivative, designated 4g, showed significant activity across a panel of 60 human tumor cell lines at very low concentrations.[3] Another compound, Sambutoxin, also demonstrated broad antiproliferative effects.[9]

| Compound | Cell Line(s) | Activity Metric | Concentration Range | Reference |

| Derivative 4g | 60 Human Tumor Cell Lines | Growth Inhibition | 1 x 10⁻⁶ to 1 x 10⁻⁵ M | [3][4] |

| Sambutoxin | Various Cancer Cells | IC₅₀ | Not Specified | [9] |

| Amidino-substituted Imidazo[4,5-b]pyridines | Colon Carcinoma (SW620) | IC₅₀ | 0.4 - 0.7 µM | [10] |

Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the discovery of new chemical entities with antimicrobial properties.[11] Substituted 4-pyridones have been identified as a promising class of antibacterial agents, particularly against Gram-negative bacteria like Escherichia coli.[1][2][12]

Mechanism of Action: DNA Synthesis Inhibition

Certain 4-hydroxy-2-pyridone derivatives have been shown to exert their antibacterial effect by preferentially inhibiting bacterial DNA synthesis.[11] This targeted mechanism disrupts the replication and proliferation of bacteria, leading to cell death. The ability to specifically target bacterial processes over host cell functions is a hallmark of an effective antibiotic.

Caption: Mechanism of antibacterial action via DNA synthesis inhibition.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of 4-pyridone derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.[13][14]

| Compound Class/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 4-Pyrone & 4-Pyridinone Derivatives | E. coli, P. aeruginosa, K. pneumonia | Varies (Moderate to Strong) | [1][2] |

| Compound 6q (4-hydroxy-2-pyridone) | Highly resistant E. coli | 8 (MIC₉₀) | [11] |

| Amidino-substituted Imidazo[4,5-b]pyridine 14 | E. coli | 32 µM | [10] |

Antimalarial Activity

Malaria remains a significant global health threat, and the emergence of drug-resistant Plasmodium falciparum strains drives the search for new antimalarial agents.[15] Diaryl ether substituted 4-pyridones have shown potent activity against P. falciparum in vitro and murine malaria models in vivo, in some cases exceeding the potency of chloroquine.[16][17]

Mechanism of Action: Inhibition of Mitochondrial Electron Transport

The primary antimalarial mechanism for this class of compounds is the selective inhibition of the parasite's mitochondrial electron transport chain, specifically at the cytochrome bc₁ complex (Complex III).[16][17][18] This complex is a crucial component of cellular respiration.[19][20] By binding to the Qᵢ site of cytochrome bc₁, these inhibitors disrupt the Q-cycle, blocking ATP synthesis and ultimately leading to parasite death.[15][20] This mechanism is similar to that of the clinical antimalarial drug atovaquone, and notably, some 4-pyridones retain activity against atovaquone-resistant strains.[15][21]

Caption: Antimalarial mechanism via cytochrome bc₁ complex inhibition.

Quantitative Data: In Vitro and In Vivo Efficacy

Structure-activity relationship (SAR) studies have led to the development of 4-pyridone derivatives with significantly improved efficacy compared to early leads like clopidol.[16][17]

| Compound Class | Organism | Activity Metric | Potency Improvement (vs. Clopidol) | Reference |

| Diaryl ether 4-pyridones | P. falciparum (in vitro) | IC₅₀ | >500-fold | [16][17] |

| Diaryl ether 4-pyridones | P. yoelii (in vivo, mice) | ED₅₀ | ~100-fold | [16][17] |

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[22][23]

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the substituted 4-pyridone compounds. Remove the old medium from the wells and add the medium containing the test compounds. Include wells for negative (vehicle only) and positive (known cytotoxic agent) controls.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT reagent to each well. The reagent is a tetrazolium salt that is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.

-

Formazan Solubilization: After a further incubation period (typically 1-4 hours), add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the insoluble formazan crystals.

-

Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm). The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[23][24]

-

Data Analysis: Calculate the percentage of cytotoxicity or cell viability relative to the untreated control wells.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

The Broth Microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[13][25][26]

Methodology:

-

Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the 4-pyridone compound in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.[13][25]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli) from a pure culture, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add a fixed volume of the standardized bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[13]

-

Result Interpretation: After incubation, visually inspect the wells for turbidity (an indication of bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[14][25] This can also be automated by measuring optical density with a microplate reader.[25]

Conclusion

Substituted 4-pyridones represent a highly versatile and biologically active class of compounds with significant potential in drug development. Their demonstrated efficacy as anticancer, antimicrobial, and antimalarial agents stems from their ability to interact with and inhibit critical biological targets. The continued exploration of this scaffold, guided by detailed structure-activity relationship studies and mechanistic investigations, holds great promise for the discovery of novel therapeutics to address pressing global health challenges.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. musechem.com [musechem.com]

- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Characterization of 4-Hydroxy-2-pyridone Derivative Sambutoxin as a Potent and Promising Anticancer Drug Candidate: Activity and Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. microbe-investigations.com [microbe-investigations.com]

- 14. bio.libretexts.org [bio.libretexts.org]

- 15. scholars.mssm.edu [scholars.mssm.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and structure-activity relationships of 4-pyridones as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Potent antimalarial 4-pyridones with improved physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Studies on Inhibition of Respiratory Cytochrome bc1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism | PLOS One [journals.plos.org]

- 20. mdpi.com [mdpi.com]

- 21. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. scispace.com [scispace.com]

- 24. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 25. bmglabtech.com [bmglabtech.com]

- 26. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel Pyridone Derivatives: A Technical Guide for Drug Development Professionals

Introduction

Pyridone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their unique structural features, including the ability to act as both hydrogen bond donors and acceptors, and their capacity to serve as bioisosteres for various key moieties, make them privileged scaffolds in the design of novel therapeutic agents.[1][2] This technical guide provides an in-depth overview of the discovery and synthesis of novel pyridone derivatives, with a focus on their applications as anticancer and antiviral agents. It is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this important chemical class.

The pyridone core exists in two isomeric forms, 2-pyridone and 4-pyridone, which can be further functionalized at various positions to modulate their physicochemical and pharmacological properties.[1] This inherent versatility has led to the development of a wide array of pyridone derivatives with diverse biological activities, including but not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[1][3][4]

Core Synthesis Strategies

The synthesis of the pyridone scaffold can be broadly categorized into two main approaches: the cyclization of acyclic precursors and the modification of existing ring systems.

1. Cyclization of Acyclic Precursors: This is the most common approach and involves the condensation of various building blocks to construct the pyridone ring. Multicomponent reactions (MCRs) are particularly powerful in this regard, allowing for the rapid assembly of complex pyridone derivatives from simple starting materials in a single step.[5]

2. Modification of Existing Ring Systems: This strategy involves the chemical transformation of pre-existing pyridine or other heterocyclic rings into the desired pyridone derivatives. This can be achieved through oxidation, hydrolysis, or other functional group interconversions.

A generalized workflow for the discovery and development of novel pyridone derivatives is depicted below.

Caption: A generalized workflow for the discovery and development of novel pyridone derivatives.

Data Presentation: Anticancer and Antiviral Activities

The following tables summarize the in vitro biological activities of selected novel pyridone derivatives against various cancer cell lines and viruses.

Table 1: Anticancer Activity of Novel Pyridone Derivatives

| Compound ID | Target/Class | Cancer Cell Line | IC50 (µM) | Reference |

| BRD4 Inhibitors | ||||

| Compound 13 | BRD4 | 22RV1 (Prostate) | 0.018 | [6] |

| Compound 11d | BRD4 | MV4-11 (Leukemia) | 0.19 | [7] |

| Compound 11e | BRD4 | MV4-11 (Leukemia) | 0.32 | [7] |

| Compound 11f | BRD4 | MV4-11 (Leukemia) | 0.12 | [7] |

| Kinase Inhibitors | ||||

| Compound 44a | Met Kinase | GTL-16 (Gastric) | 0.06 | [3][8] |

| Compound 44b | Met Kinase | GTL-16 (Gastric) | 0.07 | [3][8] |

| General Anticancer Agents | ||||

| Compound 11d | Thieno[2,3-b:4,5-b']dipyridine | MCF-7 (Breast) | 5.95 | [9] |

| Compound 11d | Thieno[2,3-b:4,5-b']dipyridine | HCT 116 (Colon) | 6.09 | [9] |

| Pyridine-urea 8e | VEGFR-2 | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [10] |

| Pyridine-urea 8n | VEGFR-2 | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [10] |

Table 2: Antiviral Activity of Novel Pyridone Derivatives

| Compound ID | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Anti-HBV Agents | ||||||

| Compound 5d | Hepatitis B Virus | HepG2 2.2.15 | 0.206 | >110 | >532 | [11] |

| Compound 6l | Hepatitis B Virus | HepG2 2.2.15 | 0.12 | >56 | 467 | [11] |

| Anti-Influenza Agents | ||||||

| Pyrimidine derivative 1c | Influenza A/PR/8/34 | MDCK | 26.5 | >250 | >9.4 | [12] |

| Pyrimidine derivative 1d | Influenza A/PR/8/34 | MDCK | 3.5 | >250 | >71.4 | [12] |

| Pyridine derivative 1e | Influenza A/PR/8/34 | MDCK | 7.3 | 229 | 31.4 | [12] |

| Anti-SARS-CoV-2 Agents | ||||||

| Compound 8h | SARS-CoV-2 | Vero-E6 | 3.669 | 338.4 | 92.23 | [13] |

| Compound 14b | SARS-CoV-2 | Vero-E6 | 70.48 | 1050 | 14.897 | [13] |

| Cytosine thioglycoside 10a | SARS-CoV-2 | Vero-E6 | 12.16 | 343.1 | 28.2 | [14] |

| Cytosine thioglycoside 10b | SARS-CoV-2 | Vero-E6 | 14.9 | 400.8 | 26.9 | [14] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative pyridone derivatives and the evaluation of their biological activity.

1. General Procedure for the Synthesis of 4-Hydroxy-2-pyridone Derivatives

This protocol describes the reaction of 3-amino-3-dialkylaminopropenoates with bis(2,4,6-trichlorophenyl)malonate to yield 4-hydroxy-2-pyridone derivatives.[15]

-

Step 1: Synthesis of 3-Amino-3-dialkylaminopropenoates: A mixture of the appropriate dialkylamine (0.1 mol) and ethyl cyanoacetate (0.1 mol) is heated at 100°C for 2 hours. The reaction mixture is then cooled, and the resulting solid is recrystallized from ethanol.

-

Step 2: Synthesis of Bis(2,4,6-trichlorophenyl)malonate: Malonyl dichloride (0.1 mol) is added dropwise to a solution of 2,4,6-trichlorophenol (0.2 mol) and triethylamine (0.2 mol) in anhydrous diethyl ether at 0°C. The mixture is stirred at room temperature for 12 hours, filtered, and the filtrate is evaporated to dryness. The residue is purified by column chromatography.

-

Step 3: Synthesis of 4-Hydroxy-2-pyridone Derivatives: A solution of the 3-amino-3-dialkylaminopropenoate (0.05 mol) and bis(2,4,6-trichlorophenyl)malonate (0.05 mol) in anhydrous toluene (100 mL) is refluxed for 8 hours. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford the crude product, which is then purified by recrystallization from a suitable solvent.

2. Synthesis of Pyridine-Urea Derivatives as Anticancer Agents

The following is a general procedure for the preparation of target pyridine-ureas.[10]

-

Step 1: Synthesis of Hydrazides: To a suspension of the corresponding ester (10 mmol) in methanol, 99% hydrazine hydrate (3 mL) is added. The reaction mixture is heated under reflux for 2 hours. The precipitate formed is collected by filtration while hot, washed with water, dried, and recrystallized from ethanol to produce the hydrazide.

-

Step 2: Synthesis of Pyridine-Ureas: In an ice bath, a mixture of the hydrazide (5 mmol) and the appropriate isocyanate (5.5 mmol) in anhydrous dichloromethane (20 mL) is stirred for 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours. The resulting precipitate is filtered, washed with cold dichloromethane, and recrystallized from a suitable solvent to yield the final pyridine-urea derivative.

3. Caspase-3 Activity Assay (Colorimetric)

This assay is used to determine the activation of caspase-3, a key executioner in apoptosis, induced by the synthesized pyridone derivatives.[16]

-

Cell Lysis:

-

Induce apoptosis in cell culture by treatment with the pyridone derivative.

-

Pellet the cells by centrifugation and resuspend in chilled Cell Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge to remove cellular debris and collect the supernatant (cell lysate).

-

-

Assay:

-

Add the cell lysate to a 96-well plate.

-

Add 2x Reaction Buffer containing DTT to each well.

-

Add the DEVD-pNA substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 400-405 nm using a microplate reader.

-

-

Data Analysis:

-

The fold-increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to the untreated control.

-

Signaling Pathways and Mechanisms of Action

Novel pyridone derivatives exert their anticancer and antiviral effects through various mechanisms of action, often by targeting specific signaling pathways crucial for cancer cell survival and proliferation or viral replication.

1. BRD4 Inhibition and c-Myc Downregulation

Several potent pyridone derivatives have been developed as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[6][7] BRD4 is a key epigenetic reader that plays a critical role in the transcriptional regulation of oncogenes, most notably c-Myc.[17][18] By binding to the bromodomains of BRD4, these pyridone inhibitors displace it from acetylated histones, thereby preventing the recruitment of the transcriptional machinery to the c-Myc promoter and leading to its downregulation.[17] The subsequent decrease in c-Myc levels inhibits cell proliferation and induces apoptosis in cancer cells.[6]

Caption: The BRD4/c-Myc signaling pathway and the inhibitory action of pyridone derivatives.

2. Induction of Apoptosis via Caspase-3 Activation

Many anticancer pyridone derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[6] A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3.[16] Pyridone derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which ultimately converge on the activation of caspase-3. Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes associated with apoptosis.

Caption: The caspase-3 mediated apoptosis pathway induced by pyridone derivatives.

The pyridone scaffold continues to be a rich source of novel drug candidates with diverse therapeutic potential. The synthetic versatility of this heterocyclic system allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties and the development of highly potent and selective agents. The examples highlighted in this guide demonstrate the successful application of pyridone derivatives in the fields of oncology and virology. As our understanding of the underlying molecular mechanisms of disease continues to grow, the rational design and synthesis of new pyridone-based compounds will undoubtedly lead to the discovery of the next generation of innovative medicines. This technical guide serves as a foundational resource for researchers and drug development professionals to explore and exploit the full potential of this remarkable chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and evaluation of novel pyridone derivatives as potent BRD4 inhibitors for the potential treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.innovareacademics.in [journals.innovareacademics.in]

- 12. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Iodinated Pyridones

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pyridone-containing heterocyclic compounds are recognized as "privileged scaffolds" in medicinal chemistry due to their versatile roles in interacting with biological targets.[1][2] Their ability to act as hydrogen bond donors and acceptors, serve as bioisosteres for various functional groups, and favorably influence drug-like properties makes them ideal starting points for inhibitor design.[1][2] The introduction of an iodine atom to the pyridone scaffold can further enhance potency and modulate physicochemical properties. This guide elucidates the primary mechanism of action for biologically active iodinated pyridones, which predominantly function as ATP-competitive kinase inhibitors. By targeting key oncogenic kinases such as PIM-1 and Met, these compounds disrupt critical cell signaling pathways, leading to anti-proliferative effects, cell cycle arrest, and apoptosis. This document provides a detailed overview of the signaling pathways involved, quantitative data on inhibitor potency, and comprehensive protocols for key biological assays.

Core Mechanism of Action: Kinase Inhibition

The principal mechanism of action for many iodinated pyridones with anticancer properties is the inhibition of protein kinases, a class of enzymes that regulate the majority of cellular processes.[3][4] These compounds typically function as Type I kinase inhibitors, reversibly binding to the ATP-binding pocket of the kinase in its active conformation.

The pyridone ring is crucial for this interaction, often forming key hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-lobes of the enzyme. This mimics the interaction of the adenine base of ATP. The iodine atom, along with other substituents on the scaffold, occupies adjacent hydrophobic pockets, contributing to the inhibitor's potency and selectivity. While the precise role of the iodine can vary, it may form halogen bonds or other non-covalent interactions that enhance binding affinity.

Two well-documented kinase targets for pyridone-based inhibitors are PIM-1 and Met, both of which are critical in cancer progression.

PIM-1 Kinase Inhibition

PIM-1 is a constitutively active serine/threonine kinase that is overexpressed in numerous solid tumors and hematological malignancies, where it plays a central role in promoting cell survival and proliferation.[5][6] PIM-1 kinase inhibitors featuring a pyridone scaffold can be classified based on their specific interactions within the ATP-binding site[7]:

-

ATP-mimetic inhibitors: These compounds form hydrogen bonds with the backbone of Glu121 in the hinge region.[6][7]

-

Non-ATP mimetic inhibitors: These inhibitors typically interact with the catalytic Lys67 residue.[5][7]

By blocking the ATP-binding site, iodinated pyridone inhibitors prevent the phosphorylation of downstream PIM-1 substrates. This disrupts the pro-survival signaling cascade, ultimately leading to the induction of apoptosis.[1][6]

References

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode | PLOS One [journals.plos.org]

Preliminary Screening of 2,6-diethyl-3-iodo-4(1H)-pyridone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed preliminary screening process for the novel compound, 2,6-diethyl-3-iodo-4(1H)-pyridone. Due to the absence of specific literature on this molecule, this document outlines a generalized yet detailed methodology based on established protocols for analogous substituted 4-pyridone and 3-iodo-pyridone derivatives. The guide covers a plausible synthetic route, proposed screening assays to determine biological activity, and detailed experimental protocols. All quantitative data is presented in illustrative tables for clear comparison, and key workflows and pathways are visualized using diagrams. This document serves as a foundational resource for researchers initiating the investigation of this and similar novel chemical entities.

Introduction

The 4-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antibacterial, antiviral, and kinase inhibitory effects. The introduction of various substituents onto the pyridone ring allows for the fine-tuning of a compound's pharmacological profile. Specifically, iodinated organic compounds have shown potential in various therapeutic areas. This guide focuses on the hypothetical preliminary screening of a novel derivative, this compound, to elucidate its potential as a bioactive agent.

The core structure of this compound combines the known pharmacophore of a 4-pyridone with the chemical properties of an iodine substituent, suggesting the potential for unique biological interactions. The diethyl substitution at positions 2 and 6 may influence solubility and steric interactions with biological targets.

Proposed Synthesis and Characterization

A plausible synthetic route for this compound can be adapted from general methods for the synthesis of substituted pyridones. A potential multi-step synthesis is outlined below.

Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Synthesis of 2,6-diethyl-4-hydroxypyridine: A mixture of diethyl ketone, ethyl acetoacetate, and a source of ammonia (e.g., ammonium acetate) would be heated under reflux in a suitable solvent like ethanol. The reaction progress would be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent would be removed under reduced pressure, and the crude product purified by column chromatography.

-

Iodination: The synthesized 2,6-diethyl-4-hydroxypyridine would be dissolved in a suitable solvent, such as dichloromethane or methanol. An iodinating agent, like molecular iodine (I₂) or N-iodosuccinimide (NIS), would be added in the presence of a base (e.g., sodium bicarbonate) to facilitate the electrophilic substitution at the 3-position of the pyridone ring. The reaction would be stirred at room temperature until completion, as indicated by TLC.

-

Purification and Characterization: The final product, this compound, would be purified using column chromatography or recrystallization. The structure and purity of the compound would be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), as well as High-Performance Liquid Chromatography (HPLC).

Preliminary Biological Screening

Given the known activities of substituted pyridones, a preliminary screening cascade would be designed to assess the potential of this compound in key therapeutic areas.

Screening Cascade

An In-depth Technical Guide on the Solubility and Stability of 2,6-diethyl-3-iodo-4(1H)-pyridone

Introduction to 4(1H)-Pyridone Derivatives

The 4(1H)-pyridone ring is a significant heterocyclic motif found in numerous biologically active compounds and pharmaceutical candidates. These compounds are recognized for their role as inhibitors in various biological pathways. A critical aspect of their development into viable drug candidates is the thorough characterization of their solubility and stability, which are key determinants of bioavailability, shelf-life, and overall therapeutic efficacy.

Structurally, 4(1H)-pyridones exist in tautomeric equilibrium with their 4-hydroxypyridine form. However, for most derivatives, the keto-form is predominantly favored in both solid and liquid states, particularly in polar environments.[1] The 4-pyridone core is noted for its polar nature, which generally imparts greater metabolic stability when compared to related fused-ring systems like 4-quinolones.[2]

This guide focuses on 2,6-diethyl-3-iodo-4(1H)-pyridone, providing an in-depth analysis of its expected solubility and stability profile based on its unique substitution pattern.

Predicted Physicochemical Properties and Their Implications

The solubility and stability of this compound are dictated by the interplay of the hydrophilic 4(1H)-pyridone core and the lipophilic substituents: two ethyl groups at positions 2 and 6, and an iodine atom at position 3.

The aqueous solubility of a compound is a critical factor for its absorption and distribution in biological systems. While the parent 4-pyridone is soluble in water[3], the substituents on the target molecule are expected to significantly decrease its aqueous solubility.

-

Effect of Diethyl Groups: The two ethyl groups are alkyl substituents, which are inherently hydrophobic. Their presence will increase the nonpolar surface area of the molecule, thereby reducing its affinity for water.

-

Effect of the Iodo Group: The iodine atom is a large, polarizable, and hydrophobic halogen. It will further contribute to the lipophilicity of the compound, likely leading to a further reduction in aqueous solubility.

Conversely, the presence of these lipophilic groups suggests that this compound will exhibit good solubility in nonpolar organic solvents. In the context of drug development, poor aqueous solubility can present challenges for formulation but may be advantageous for permeating lipid-rich biological membranes.

The stability of a pharmaceutical compound is its ability to resist chemical change or degradation over time. The stability of this compound will be influenced by factors such as pH, light, temperature, and oxidative stress.

-

pH-Dependent Stability: The 4(1H)-pyridone ring contains both a weakly acidic N-H proton and a basic carbonyl group, allowing it to act as both a hydrogen bond donor and acceptor. The stability of the molecule may be compromised at extremes of pH due to hydrolysis or other degradation reactions.

-

Photostability: Many aromatic and heterocyclic compounds are susceptible to degradation upon exposure to light. The presence of the iodine atom may increase the photosensitivity of the molecule, potentially leading to de-iodination or other photochemical reactions.

-

Thermal Stability: The intrinsic thermal stability of the 4(1H)-pyridone ring is generally robust. However, the overall stability of the substituted compound should be empirically determined.

-

Oxidative Stability: The pyridine ring is generally stable to oxidation, but the substituents may provide sites for oxidative attack.

Comparative Physicochemical Data

To provide a frame of reference, the following table summarizes the known properties of the parent 4-pyridone and related derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| 4-Pyridone | C₅H₅NO | 95.10 | 150 | Soluble in water[3] |

| 2-Pyridone | C₅H₅NO | 95.10 | 107.8 | Soluble in water, methanol, acetone[4] |

| 3-Hydroxy-1,2-dimethyl-4(1H)-pyridone | C₇H₉NO₂ | 139.15 | 272-275 | Data not available |

| N-Methyl-4-pyridone-3-carboxamide | C₇H₈N₂O₂ | 152.15 | Data not available | Soluble in PBS (≥ 50 mg/mL)[5] |

Experimental Protocols

Given the absence of specific data, the following section outlines standard experimental protocols for determining the solubility and stability of a novel compound like this compound.

The choice of method for solubility determination often depends on the stage of drug development and the amount of material available.

4.1.1 Thermodynamic (Equilibrium) Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the intrinsic solubility of a compound.[6]

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, or various organic solvents) in a sealed, inert container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

Separation: Separate the saturated solution from the excess solid by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Replication: The experiment should be performed in triplicate to ensure the reliability of the results.

4.1.2 Kinetic Solubility Determination

This high-throughput method is often used in early discovery to rapidly assess the solubility of a large number of compounds.[7]

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in dimethyl sulfoxide (DMSO).

-

Dilution: Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4).

-

Precipitation Detection: Monitor the solution for the formation of a precipitate over a short period (e.g., 1-2 hours). Precipitation can be detected by nephelometry (light scattering), UV-Vis spectroscopy, or direct visual observation.

-

Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed.

Stability testing is conducted according to the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).

4.2.1 Long-Term and Accelerated Stability Studies

-

Batch Selection: Use at least three primary batches of this compound for the study.

-

Container Closure System: Package the compound in a container closure system that simulates the proposed packaging for storage and distribution.

-

Storage Conditions:

-

Long-Term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Long-Term: Test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.

-

Accelerated: Test at 0, 3, and 6 months.

-

-

Analytical Methods: Employ a validated, stability-indicating analytical method (typically HPLC) to detect any changes in the purity, potency, and degradation profile of the compound.

4.2.2 Stress Testing (Forced Degradation)

Stress testing is performed to identify potential degradation products and establish degradation pathways.[8]

-

Conditions: Expose the compound to conditions more severe than those used for accelerated stability testing. This includes:

-

Acid/Base Hydrolysis: Treat with dilute HCl and NaOH at room temperature and elevated temperatures.

-

Oxidation: Treat with a solution of hydrogen peroxide.

-

Thermal Degradation: Expose the solid compound to high temperatures.

-

Photostability: Expose the compound to a controlled source of UV and visible light as per ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples to identify and characterize any degradation products, typically using LC-MS/MS and NMR.

Visualizations

Based on known metabolic pathways of pyridine derivatives, a likely initial step in the degradation of this compound, particularly in biological or environmental systems, involves hydroxylation followed by ring cleavage.

Conclusion and Recommendations

While a precise quantitative assessment of the solubility and stability of this compound requires empirical data, this guide provides a scientifically grounded forecast of its likely physicochemical properties. The presence of two ethyl groups and an iodo substituent on the 4(1H)-pyridone core strongly suggests that the compound will have low aqueous solubility but good solubility in organic solvents. Its stability will need to be carefully evaluated under various stress conditions, with particular attention to potential photodegradation and behavior at pH extremes.

For researchers and drug development professionals, it is imperative to:

-

Conduct rigorous experimental solubility studies using the protocols outlined.

-

Perform comprehensive stability testing following ICH guidelines to establish a retest period and identify potential degradation products.

-

Develop and validate a stability-indicating analytical method as a prerequisite for accurate stability assessment.

The insights and methodologies presented in this guide serve as a robust framework for the systematic characterization of this compound, a critical step in its journey from a promising chemical entity to a potential therapeutic agent.

References

- 1. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stability testing protocols | PPTX [slideshare.net]

Methodological & Application

Application Notes and Protocols for 2,6-diethyl-3-iodo-4(1H)-pyridone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4(1H)-pyridone scaffold is a privileged structure in medicinal chemistry, featured in a wide array of biologically active compounds.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, along with its favorable physicochemical properties, makes it an attractive core for drug design.[1][2] The introduction of various substituents allows for the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic profile. This document focuses on the potential medicinal chemistry applications of a specific derivative, 2,6-diethyl-3-iodo-4(1H)-pyridone .

While specific experimental data for this compound is not extensively available in the public domain, by examining related compounds, we can extrapolate its potential applications and provide generalized protocols for its synthesis and biological evaluation. The presence of diethyl groups at the 2 and 6 positions can influence lipophilicity and steric interactions with biological targets. The iodo-substituent at the 3-position is particularly interesting, as halogenation at this position has been shown to significantly enhance the biological activity of 4(1H)-pyridones in some contexts.[3]

These notes provide an overview of the potential applications of this compound, along with detailed protocols for its potential synthesis and for evaluating its efficacy in two key areas of medicinal chemistry: kinase inhibition and cytotoxicity.

Potential Medicinal Chemistry Applications

Based on the known biological activities of structurally related pyridone derivatives, this compound is a promising candidate for investigation in the following areas:

-

Kinase Inhibition: The pyridone scaffold is a known hinge-binding motif for various kinases.[1] Numerous pyridone-containing molecules have been developed as inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases.[4][5][6] The diethyl and iodo substituents of the target compound could confer selectivity and potency towards specific kinases.

-

Anticancer Activity: By targeting kinases or other cancer-related pathways, this compound may exhibit cytotoxic or antiproliferative effects against cancer cell lines. The evaluation of its cytotoxicity is a crucial first step in assessing its potential as an anticancer agent.[7]

-

Antimalarial Activity: Certain 4(1H)-pyridone derivatives have demonstrated potent antimalarial activity by inhibiting the cytochrome bc1 complex of Plasmodium falciparum.[3][8][9] The specific substitution pattern of this compound warrants its investigation against various strains of the malaria parasite.

-

Antiviral Activity: The pyridone core is also found in several antiviral agents.[1] For instance, 3-iodopyridin-2(1H)-one derivatives have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[1]

Data on Related Bioactive Pyridone Derivatives

To provide a context for the potential efficacy of this compound, the following tables summarize quantitative data for various classes of bioactive pyridone compounds.

Table 1: Kinase Inhibitory Activity of Representative Pyridone Derivatives

| Compound Class | Target Kinase | IC50 (µM) | Reference |

| Pyridin-2(1H)-one derivatives | c-Src kinase | 12.5 - >300 | [4][5][6] |

| Pyrido[1,2-e]purine-2,4(1H,3H)-dione | M. tuberculosis ThyX | 84.3% inhibition at 200 µM | [10] |

Table 2: Cytotoxic Activity of Representative Pyridone Derivatives

| Compound Class | Cell Line | IC50 (µg/mL) | Reference |

| Pyrazole and Nicotinonitrile containing heterocycles | HepG2 (Hepatocellular carcinoma) | 5.16 - 15.32 | [7] |

| Pyrazole and Nicotinonitrile containing heterocycles | HeLa (Cervical carcinoma) | 4.26 - >50 | [7] |

| Pyrano[3,2-c]pyridones | Jurkat (T-cell leukemia) | 0.33 - >100 | [11] |

Table 3: Antimalarial Activity of Representative 4(1H)-pyridone Derivatives

| Compound Class | Parasite Strain | IC50 (nM) | Reference |

| Diaryl ether substituted 4-pyridones | P. falciparum | <1 - 500 | [12] |

| 5-Pyridinyl-4(1H)-pyridones | P. falciparum | 1 - 100 | [13][14] |

Experimental Protocols

Synthesis of this compound

A potential synthetic route to this compound can be envisioned in two main stages: the synthesis of the 2,6-diethyl-4(1H)-pyridone core, followed by its iodination.

Part 1: Synthesis of 2,6-diethyl-4(1H)-pyridone

This protocol is based on the general synthesis of 2,6-disubstituted 4(1H)-pyridones via a cyclocondensation reaction.[3]

Materials:

-

Diethyl 3-oxopentanedioate

-

Ammonia solution (28-30%)

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve diethyl 3-oxopentanedioate in ethanol.

-

To the stirred solution, add a stoichiometric excess of concentrated ammonia solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous solution, add a saturated solution of sodium bicarbonate until the pH is approximately 8.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2,6-diethyl-4(1H)-pyridone.

-

Purify the crude product by recrystallization or column chromatography.

Part 2: Iodination of 2,6-diethyl-4(1H)-pyridone

This protocol is a general method for the direct C-H iodination of pyridones.[15]

Materials:

-

2,6-diethyl-4(1H)-pyridone

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 2,6-diethyl-4(1H)-pyridone in dichloromethane in a round-bottom flask.

-

Add N-Iodosuccinimide (1.1 equivalents) to the solution.

-

Slowly add trifluoroacetic acid (2.0 equivalents) to the reaction mixture at 0 °C.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer and wash it with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Biological Evaluation Protocols

1. In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the ability of a compound to inhibit a specific protein kinase.[4][16]

Materials:

-

Recombinant human kinase (e.g., c-Src)

-

Kinase substrate (specific to the kinase)

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., Staurosporine)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

-

96-well white plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a 96-well plate, add the kinase, substrate, and the test compound or vehicle (DMSO) to the appropriate wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

2. In Vitro Cytotoxicity Assay (MTT Assay)

This is a colorimetric assay to assess the metabolic activity of cells and, by inference, their viability and proliferation, which can be used to determine the cytotoxic effects of a compound.[7][17][18][19]

Materials:

-

Human cancer cell line (e.g., HeLa, HepG2)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (dissolved in DMSO)

-

Positive control for cytotoxicity (e.g., Doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well clear cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound or controls (vehicle and positive control).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

Caption: Proposed synthetic workflow for this compound.

Caption: Experimental workflow for in vitro kinase inhibition assay.

Caption: Experimental workflow for MTT cytotoxicity assay.

Caption: A generic MAP Kinase signaling pathway, a potential target for pyridone inhibitors.

Caption: Inhibition of the mitochondrial cytochrome bc1 complex by 4(1H)-pyridone derivatives.

References

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridi" by Karam Chand, Suchita Prasad et al. [digitalcommons.chapman.edu]

- 6. "Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridi" by Karam Chand, Suchita Prasad et al. [digitalcommons.uri.edu]

- 7. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4(1H)-pyridone and 4(1H)-quinolone derivatives as antimalarials with erythrocytic, exoerythrocytic, and transmission blocking activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Structure-Activity Relationships of the Novel Antimalarials 5-Pyridinyl-4(1 H)-Pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ [mdpi.com]

- 17. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 18. Cytotoxicity Assay Protocol [protocols.io]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for the Quantification of 2,6-diethyl-3-iodo-4(1H)-pyridone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2,6-diethyl-3-iodo-4(1H)-pyridone in pharmaceutical preparations. Two distinct analytical methods are presented: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control, and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and bioanalytical applications.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the accurate quantification of this compound in bulk drug substance and finished pharmaceutical products. It offers a balance of performance, reliability, and accessibility.

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A quaternary gradient HPLC system equipped with a degasser, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

-